1-[(Z)-1-fluorobut-2-en-2-yl]naphthalene
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Overview
Description
1-[(Z)-1-fluorobut-2-en-2-yl]naphthalene is an organic compound that belongs to the class of naphthalene derivatives. Naphthalene derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound, characterized by the presence of a fluorinated butenyl group attached to the naphthalene ring, exhibits unique chemical properties that make it a subject of interest in scientific research.
Preparation Methods
The synthesis of 1-[(Z)-1-fluorobut-2-en-2-yl]naphthalene typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene and a suitable fluorinated butenyl precursor.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
1-[(Z)-1-fluorobut-2-en-2-yl]naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the fluorinated butenyl group into different functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the naphthalene ring.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce halogens, nitro groups, or alkyl groups onto the naphthalene ring.
Scientific Research Applications
1-[(Z)-1-fluorobut-2-en-2-yl]naphthalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(Z)-1-fluorobut-2-en-2-yl]naphthalene involves its interaction with molecular targets and pathways within biological systems. The fluorinated butenyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways, leading to specific effects at the cellular level.
Comparison with Similar Compounds
1-[(Z)-1-fluorobut-2-en-2-yl]naphthalene can be compared with other naphthalene derivatives, such as:
Naphthalene: The parent compound, which lacks the fluorinated butenyl group.
1-fluoronaphthalene: A simpler fluorinated derivative without the butenyl group.
2-fluoronaphthalene: Another fluorinated derivative with the fluorine atom at a different position on the naphthalene ring.
1-butenyl naphthalene: A derivative with a butenyl group but without fluorination.
The presence of the fluorinated butenyl group in this compound imparts unique chemical properties, such as increased reactivity and potential biological activity, distinguishing it from these similar compounds.
Properties
Molecular Formula |
C14H13F |
---|---|
Molecular Weight |
200.25 g/mol |
IUPAC Name |
1-[(Z)-1-fluorobut-2-en-2-yl]naphthalene |
InChI |
InChI=1S/C14H13F/c1-2-11(10-15)13-9-5-7-12-6-3-4-8-14(12)13/h2-9H,10H2,1H3/b11-2+ |
InChI Key |
XZOKTKRNXXVEBF-BIIKFXOESA-N |
Isomeric SMILES |
C/C=C(\CF)/C1=CC=CC2=CC=CC=C21 |
Canonical SMILES |
CC=C(CF)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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